Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)-
Overview
Description
Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with methoxy and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by selective substitution reactions to introduce the methoxy and phenylmethoxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-methoxy-5-phenylmethoxy-: Lacks the 2-methoxy-1-methylethoxy group.
Benzoic acid, 3-ethoxy-5-phenylmethoxy-: Contains an ethoxy group instead of a methoxy group.
Benzoic acid, 3-[(1R)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)-: Stereoisomer with different spatial arrangement.
Uniqueness
The unique combination of methoxy and phenylmethoxy groups in benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)- imparts distinct chemical properties and reactivity, making it valuable for specific applications where these characteristics are desired.
Properties
IUPAC Name |
3-[(2S)-1-methoxypropan-2-yl]oxy-5-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-13(11-21-2)23-17-9-15(18(19)20)8-16(10-17)22-12-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,19,20)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIAOAQBXXYLRX-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731026 | |
Record name | 3-(Benzyloxy)-5-{[(2S)-1-methoxypropan-2-yl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851885-41-1 | |
Record name | 3-(Benzyloxy)-5-{[(2S)-1-methoxypropan-2-yl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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